An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-2-formylbenzenesulfonic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-2-formylbenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-chloro-2-formylbenzenesulfonic acid (CAS No. 88-33-5). Due to its bifunctional nature, containing both a reactive aldehyde and a strongly acidic sulfonic acid group, this compound holds potential as a versatile intermediate in synthetic chemistry, particularly in the fields of pharmaceuticals and dye manufacturing. This document collates available data on its physical and chemical characteristics, outlines detailed experimental protocols for their determination, and provides predicted spectral data to aid in its identification and characterization. All quantitative data is summarized in structured tables, and experimental workflows are visualized using logical diagrams.
Chemical Identity and Structure
5-chloro-2-formylbenzenesulfonic acid is an aromatic organic compound with the molecular formula C₇H₅ClO₄S. Its structure consists of a benzene ring substituted with a sulfonic acid group at position 1, a formyl (aldehyde) group at position 2, and a chlorine atom at position 5.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5-chloro-2-formylbenzenesulfonic acid |
| CAS Number | 88-33-5[1] |
| Molecular Formula | C₇H₅ClO₄S[1] |
| Molecular Weight | 220.63 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O |
| InChI Key | GXRQQNQCMLEUAW-UHFFFAOYSA-N[1] |
Physicochemical Properties
Available and predicted physicochemical data for 5-chloro-2-formylbenzenesulfonic acid are summarized below. It is noted that experimental data for this specific compound is limited in the public domain.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | White to light yellow solid.[1] | Visual Inspection |
| Melting Point | Data not available. (A melting point of 98-100 °C is reported for the trihydrate of the isomer 2-chloro-5-formylbenzenesulfonic acid). | Literature (for isomer) |
| Boiling Point | Data not available. | - |
| Solubility | Soluble in water.[1] | Qualitative Observation |
| pKa | Data not available. (Benzenesulfonic acid has a pKa of -2.8, suggesting this derivative is also a strong acid).[2] | Literature (for parent compound) |
| logP (XLogP3-AA) | 0.8 | Computed |
Proposed Synthesis
Proposed synthesis workflow for 5-chloro-2-formylbenzenesulfonic acid.
Experimental Protocols
The following sections detail the experimental procedures for the determination of key physicochemical properties.
Determination of Melting Point
Methodology: Capillary melting point determination.
-
Sample Preparation: A small amount of the dried, crystalline 5-chloro-2-formylbenzenesulfonic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of 10-15 °C per minute for a preliminary approximate determination.
-
A second determination is performed with a fresh sample, with the temperature raised rapidly to within 15-20 °C of the approximate melting point, and then at a slower rate of 1-2 °C per minute.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
Workflow for melting point determination.
Determination of Aqueous Solubility
Methodology: Shake-flask method.
-
Preparation of Saturated Solution: An excess amount of 5-chloro-2-formylbenzenesulfonic acid is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
UV-Vis Spectrophotometry: A calibration curve is first prepared using standard solutions of known concentrations. The absorbance of the filtered saturated solution is then measured at the wavelength of maximum absorbance (λmax), and the concentration is calculated from the calibration curve.
-
HPLC: A calibrated HPLC method is used to determine the concentration of the compound in the filtered saturated solution.
-
Determination of pKa
Methodology: Potentiometric titration.
-
Sample Preparation: A precisely weighed amount of 5-chloro-2-formylbenzenesulfonic acid is dissolved in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition, allowing for equilibration.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (or by analyzing the first or second derivative of the curve). The pKa is then calculated from the pH at the half-equivalence point.
Workflow for pKa determination via potentiometric titration.
Predicted Spectral Data
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show signals in the aromatic and aldehyde regions.
-
Aromatic Protons (3H): Due to the substitution pattern, three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nature of the sulfonyl, formyl, and chloro groups will cause these protons to be deshielded. The splitting pattern will be complex due to ortho, meta, and para coupling.
-
Aldehyde Proton (1H): A singlet is expected for the aldehyde proton at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.
-
Sulfonic Acid Proton (1H): The acidic proton of the sulfonic acid group is expected to be a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration. In D₂O, this proton will exchange and the signal will disappear.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show seven distinct signals.
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (typically δ 120-150 ppm). The carbons directly attached to the substituents (C-SO₃H, C-CHO, and C-Cl) will have distinct chemical shifts influenced by the electronic effects of these groups.
-
Carbonyl Carbon (1C): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum (typically δ 190-200 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorptions corresponding to the various functional groups present.
-
O-H Stretch (Sulfonic Acid): A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the sulfonic acid.
-
C=O Stretch (Aldehyde): A strong, sharp absorption is expected around 1700-1720 cm⁻¹.
-
S=O Stretch (Sulfonic Acid): Two strong absorptions are expected for the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1340-1380 cm⁻¹ and 1150-1190 cm⁻¹, respectively.
-
C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
Mass Spectrometry (Predicted)
Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion Peak: The molecular ion peak would be observed at m/z 220. A characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation pathways for benzenesulfonic acids include the loss of SO₂ (64 Da) and SO₃ (80 Da). The aldehyde group may undergo fragmentation via loss of CO (28 Da) or a hydrogen radical.
Safety and Handling
5-chloro-2-formylbenzenesulfonic acid is expected to be a strong acid and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
5-chloro-2-formylbenzenesulfonic acid is a chemical intermediate with potential applications in various fields of synthetic chemistry. This technical guide has summarized its known and predicted physicochemical properties and provided detailed experimental protocols for their determination. While experimental data for this specific compound is limited, the information provided herein serves as a valuable resource for researchers and professionals working with or considering the use of this compound. Further experimental investigation is warranted to fully characterize its properties and unlock its synthetic potential.
